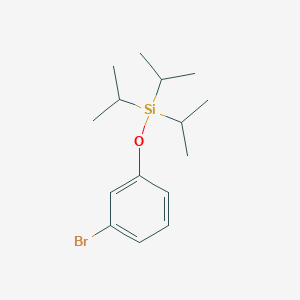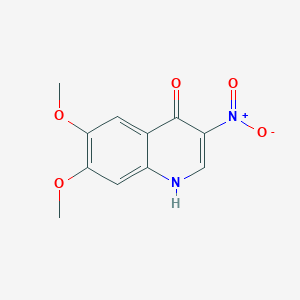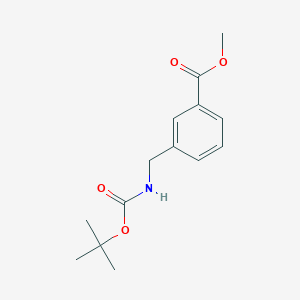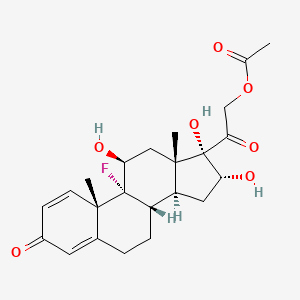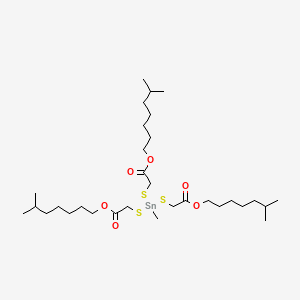
Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester with sodium borohydride in methanol and water. The reaction proceeds at low temperatures, resulting in the formation of the desired product .
Molecular Structure Analysis
The molecular structure of Methyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom. Additionally, it contains an ester group at the 4-position of the pyrrolidine ring .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis Applications
Baker's Yeast Reduction : The compound has been utilized in the baker's yeast reduction of N-protected methyl 4-amino-3-oxobutanoates, leading to the creation of biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi, Kawada, & Natsugari, 1992).
Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : Used in the synthesis of unsaturated β-amino acid derivatives, indicating its role in the formation of complex organic compounds (Davies, Fenwick, & Ichihara, 1997).
Microsporin B Synthesis : Facilitates the synthesis of unusual amino acid residues, key in the creation of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Peptide Conformation Studies : Investigated for its role in peptide conformation, offering insights into the molecular structure and behavior of complex organic molecules (Gebreslasie, Jacobsen, & Görbitz, 2011).
Arginine Modifications : Involved in the study of arginine modifications, revealing mechanisms of protein interactions and modifications (Klöpfer, Spanneberg, & Glomb, 2011).
Biocompatible Polymer Production : Utilized in the production of biocompatible polymers, suggesting its potential in biomedical applications (Tsai, Wang, & Darensbourg, 2016).
GABA Aminotransferase Inhibition : Research has explored its derivatives as inhibitors of GABA aminotransferase, indicating possible applications in neurological research (Silverman, Durkee, & Invergo, 1986).
Renin Inhibition : Utilized in the design of renin inhibitory peptides, offering pathways for therapeutic research (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Peptide Conformation Determination : Assists in examining the role of N-methylation in peptide conformation, contributing to the understanding of peptide chemistry (Jankowska, Gilski, Jaskólski, Grzonka, & Łankiewicz, 2002).
Stemofoline Synthesis : Key in the stereoselective synthesis of stemofoline, a potential precursor for therapeutically relevant compounds (Thomas & Vickers, 2009).
Propriétés
IUPAC Name |
methyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVXWXHEXVLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635103 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942297-60-1 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)
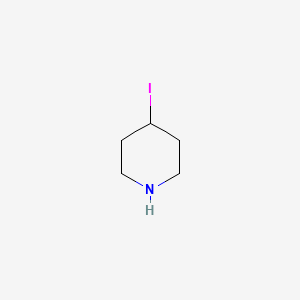
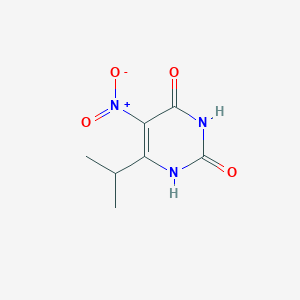
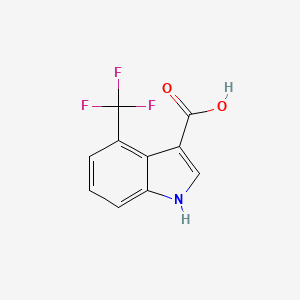

![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
